Product packaging for 2-(Allyloxy)-6-bromonaphthalene(Cat. No.:)

2-(Allyloxy)-6-bromonaphthalene

Cat. No.: B7858200
M. Wt: 263.13 g/mol
InChI Key: PFJRUTWTMVNJPA-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Scaffolds in Organic Synthesis and Advanced Materials Science

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. Its rigid, planar structure and extended π-electron system impart unique properties to molecules that contain it. In organic synthesis, naphthalene derivatives serve as crucial precursors for a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. innospk.comchemimpex.comnumberanalytics.com The development of efficient methods for the regioselective synthesis of polysubstituted naphthalenes is a significant focus for the pharmaceutical industry.

In materials science, naphthalene-based compounds are utilized in the development of polymers, resins, and electronic materials. numberanalytics.comrsc.org Their inherent fluorescence and charge-transport properties make them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The high refractive index of some naphthalene derivatives, like 1-bromonaphthalene (B1665260), is leveraged in microscopy and for determining the optical properties of crystals. innospk.comwikipedia.org

Role of Allyloxy Functionality in Chemical Transformations and Molecular Design

The allyloxy group (–O–CH₂–CH=CH₂) is a valuable functional group in organic synthesis due to its unique reactivity. ontosight.aiwikipedia.org It can act as a protecting group for alcohols and phenols, stable under various conditions but readily cleaved when necessary. organic-chemistry.org The double bond in the allyl group provides a site for a multitude of chemical transformations, including oxidation, reduction, and addition reactions. wikipedia.orgnih.gov This versatility allows for the introduction of diverse functionalities into a molecule. nih.gov

In molecular design, the allyloxy group can influence a molecule's conformation and electronic properties. ontosight.ai It can participate in intramolecular reactions, leading to the formation of complex cyclic structures. acs.org The ability to functionalize the allyl group through methods like thiol-ene click chemistry makes it a powerful tool for creating complex polymeric structures and bioconjugates. nih.gov

Overview of Halogenated Naphthalene Derivatives in Synthetic Chemistry and Applications

Halogenated naphthalenes, particularly bromo- and iodo-naphthalenes, are important intermediates in synthetic chemistry. researchgate.netresearchgate.net The halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures from simpler precursors.

Bromonaphthalene derivatives, in particular, are widely used. innospk.comchemimpex.com For instance, 1-bromonaphthalene is a precursor for various substituted naphthalenes and is used in the synthesis of dyes and pharmaceuticals. innospk.comwikipedia.org The reactivity of the carbon-bromine bond allows for its conversion into other functional groups, making bromonaphthalenes key building blocks in organic synthesis. wikipedia.org Halogenated naphthalenes have also found applications as intermediates for pharmaceuticals, agricultural chemicals, and photosensitive materials. google.com

Contextualizing 2-(Allyloxy)-6-bromonaphthalene within Current Academic Research Trends

This compound emerges as a molecule of significant interest at the intersection of the aforementioned areas. It combines the desirable properties of the naphthalene core, the versatile reactivity of the allyloxy group, and the synthetic utility of the bromo substituent. This trifunctional nature makes it a valuable intermediate for the synthesis of a wide range of target molecules.

Current research trends indicate a growing interest in the development of novel synthetic methodologies that utilize such multifunctional building blocks. The presence of both an allyloxy group and a bromine atom on the naphthalene scaffold allows for orthogonal chemical modifications. For example, the bromine can be used for a cross-coupling reaction, while the allyl group can be subsequently transformed into another functional group, or vice versa. This strategic approach is crucial in the efficient synthesis of complex natural products and novel materials. The compound serves as a key intermediate in the synthesis of various organic compounds, including those with potential biological activity.

Physicochemical Properties of this compound

PropertyValue
CAS Number 111359-65-0
Molecular Formula C₁₃H₁₁BrO
Melting Point 65 to 69 °C (Solvent: Hexane) hoffmanchemicals.com
Predicted Density 1.371 ± 0.06 g/cm³ (at 20 °C, 760 Torr) hoffmanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrO B7858200 2-(Allyloxy)-6-bromonaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-prop-2-enoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJRUTWTMVNJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Allyloxy 6 Bromonaphthalene

Halogen-Directed Transformations on the Naphthalene (B1677914) Core

The bromine atom on the naphthalene ring serves as a key handle for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed reactions.

Palladium-Catalyzed Carbon–Hydrogen Bond Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct arylation of arenes, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.govbeilstein-journals.org In the context of bromonaphthalenes, this methodology allows for the formation of new C-C bonds by activating otherwise inert C-H bonds. While direct C-H functionalization of 2-(allyloxy)-6-bromonaphthalene itself is not extensively detailed in the provided search results, the principles can be inferred from related systems. For instance, palladium catalysis can facilitate the coupling of aryl halides with arenes through a C-H activation mechanism. nih.gov This process typically involves a Pd(II)/Pd(0) catalytic cycle where the palladium catalyst activates a C-H bond of one aromatic ring, followed by coupling with an aryl halide. nih.gov

The general mechanism for palladium-catalyzed C-H arylation involves the coordination of the palladium catalyst to the arene, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then reacts with the aryl halide, and subsequent reductive elimination affords the cross-coupled product and regenerates the active palladium catalyst. nih.gov The regioselectivity of C-H activation can often be directed by the electronic and steric properties of the substituents on the aromatic ring. epa.gov

General Features of Palladium-Catalyzed C-H Functionalization
FeatureDescription
CatalystTypically a Pd(II) salt, such as Pd(OAc)2, often with a ligand.
Reaction TypeDirect arylation, C-C bond formation. nih.govbeilstein-journals.org
Key IntermediatePalladacycle.
General ApplicabilityWide range of arenes and aryl halides. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions of Bromonaphthalenes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org Bromonaphthalenes are excellent substrates for this reaction, readily participating in couplings with a wide variety of boronic acids and their derivatives. nih.govresearchgate.net This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acids. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the bromonaphthalene to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the efficiency and outcome of the reaction. wikipedia.orgnih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the rate of reductive elimination.

Key Parameters of the Suzuki-Miyaura Reaction
ParameterRole and Common Examples
Palladium CatalystPre-catalyst that forms the active Pd(0) species. Examples: Pd(PPh3)4, Pd(OAc)2. organic-chemistry.org
Organoboron ReagentSource of the new carbon fragment. Examples: Arylboronic acids, potassium trifluoroborates. organic-chemistry.orgnih.gov
BaseActivates the organoboron reagent for transmetalation. Examples: K2CO3, Cs2CO3, K3PO4. wikipedia.org
SolventAffects solubility and reaction rate. Examples: Toluene, THF, DMF, often with water. wikipedia.org

Oxidative Addition Reactions Involving the Bromine Moiety

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a covalent bond, leading to an increase in both the coordination number and the oxidation state of the metal. wikipedia.orglibretexts.org For this compound, the carbon-bromine (C-Br) bond is susceptible to oxidative addition by low-valent transition metal complexes, most notably palladium(0) and nickel(0). This step is often the initiating event in many catalytic cross-coupling reactions. wikipedia.orgumb.edu

The mechanism of oxidative addition can vary, but for aryl halides, it often proceeds through a concerted pathway or an SN2-type mechanism. wikipedia.orglibretexts.org In the concerted mechanism, the metal coordinates to the halogen and the ipso-carbon simultaneously before bond cleavage and formation. In the SN2-type mechanism, the metal acts as a nucleophile, attacking the carbon atom and displacing the bromide. wikipedia.org The resulting organometallic species, containing a naphthalene-metal bond, is then poised for further reaction, such as transmetalation in cross-coupling cycles. umb.edu

Characteristics of Oxidative Addition to Bromonaphthalenes
AspectDescription
Metal ComplexTypically a low-valent, electron-rich metal center (e.g., Pd(0), Ni(0)).
Substrate BondThe C-Br bond of the bromonaphthalene.
OutcomeFormation of a new metal-carbon bond and a metal-bromide bond. umb.edu
SignificanceInitiating step in many catalytic cycles, including Suzuki, Heck, and Negishi couplings. wikipedia.orgsigmaaldrich.com

Allyl Group Reactivity and Molecular Rearrangements

The allyloxy group in this compound is not merely a passive substituent; it can undergo its own set of characteristic reactions, including rearrangements and isomerizations.

Claisen Rearrangement in Allyloxy-Naphthalene Systems

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that converts an allyl aryl ether into a C-allylated phenol (B47542) upon heating. wikipedia.orgorganic-chemistry.org In the case of 2-(allyloxy)naphthalene systems, the allyl group typically migrates to the adjacent C-1 position of the naphthalene ring. scirp.orgscirp.org The reaction is generally concerted and proceeds through a cyclic, chair-like transition state. organic-chemistry.orgnrochemistry.com

The rearrangement of 2-(cinnamyloxy)naphthalene, a related system, has been shown to yield the ortho-rearranged product, 1-(1-phenylallyl)-2-naphthol, exclusively, regardless of whether a polar or non-polar solvent is used. scirp.orgscirp.org This suggests a strong preference for the intramolecular, concerted pathway. The presence of substituents on the naphthalene ring or the allyl group can influence the reaction conditions and the regioselectivity of the rearrangement. wikipedia.org For instance, if the ortho positions are blocked, the allyl group may migrate to the para position. organic-chemistry.org

Features of the Claisen Rearrangement in Allyloxynaphthalenes
FeatureDescription
Reaction Type nih.govnih.gov-Sigmatropic Rearrangement. wikipedia.orgnrochemistry.com
Driving ForceFormation of a more stable aromatic system (naphthol) and a C-C bond. wikipedia.org
Typical ProductOrtho-allylated naphthol. scirp.orgscirp.org
CatalysisCan be thermal or catalyzed by Lewis acids. nih.goved.ac.uk

Catalytic Isomerization of the Allyl Moiety

The allyl group of an allyloxy ether can be isomerized to a propenyl group in the presence of a suitable transition metal catalyst. rsc.orgorganic-chemistry.org This transformation is of significant interest as it converts a less reactive allyl ether into a more reactive enol ether. Ruthenium and iridium complexes are particularly effective catalysts for this isomerization. rsc.orgresearchgate.netresearchgate.net

The mechanism of this isomerization often involves the formation of a metal-hydride species which then adds to the double bond of the allyl group. Subsequent β-hydride elimination from the adjacent carbon atom leads to the formation of the propenyl ether and regenerates the metal-hydride catalyst. researchgate.net The stereoselectivity of the isomerization, leading to either the (E)- or (Z)-propenyl ether, can often be controlled by the choice of catalyst and reaction conditions. rsc.orgorganic-chemistry.org For example, certain iridium complexes have been shown to be highly stereoselective for the formation of trans-propenyl ethers. rsc.org

Catalytic Isomerization of Allyl Ethers
AspectDetails
CatalystsComplexes of Ruthenium, Iridium, Palladium. rsc.orgresearchgate.netrsc.org
TransformationAllyl ether to propenyl ether. rsc.org
MechanismOften involves a metal-hydride addition-elimination pathway. researchgate.net
StereoselectivityCan be controlled to favor either (E) or (Z) isomers. rsc.orgorganic-chemistry.org

Deallylation Strategies and Mechanistic Pathways

The removal of the allyl protecting group from the hydroxyl function, known as deallylation, is a crucial transformation in synthetic chemistry. For aryl allyl ethers like this compound, this is commonly achieved using palladium catalysts.

The mechanism of palladium-catalyzed deallylation typically involves the formation of a π-allylpalladium complex. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition leads to the cleavage of the C-O bond and the formation of a cationic (π-allyl)palladium(II) complex, releasing the naphthol. nih.govnih.gov This intermediate can then react with a nucleophile, often an amine or a thiol, which acts as an allyl scavenger, to regenerate the palladium(0) catalyst and form an allylated scavenger product. nih.gov

Recent studies have highlighted the efficiency of specific ligand systems in promoting this reaction under mild conditions. For instance, palladium complexes bearing diphosphinidenecyclobutene ligands have been shown to catalyze the deallylation of various aryl allyl ethers in the presence of aniline (B41778) as the allyl scavenger, with reactions often proceeding at room temperature to 50°C. researchgate.netsemanticscholar.org The use of a xanthene phosphole ligand in conjunction with a cationic palladium allyl complex also facilitates the efficient deallylation of allyl ethers. nih.gov DFT studies have indicated that acidic catalysis can play a significant role in promoting the C-O bond cleavage within a 16-electron palladium complex containing an η²-coordinated allyl ether. nih.gov

Table 1: Palladium-Catalyzed Deallylation of Aryl Allyl Ethers This table presents data from analogous systems to predict the reactivity of this compound.

Catalyst (mol%) Ligand (mol%) Allyl Scavenger Solvent Temp. (°C) Time (h) Yield (%) Ref.
[Pd(η³-C₃H₅)(DPCB-OMe)]OTf (0.1) - Aniline Toluene 30 <1 >95 researchgate.net
Pd₂(dba)₃ (2.5) Xantphos (6) Morpholine Toluene 100 2 95 nih.gov
[Pd(allyl)Cl]₂ (0.5) Xanthene Phosphole (1.2) Diethylamine CH₂Cl₂ RT 0.7 98 nih.gov

Intramolecular Cyclization Reactions of this compound Analogs

The presence of both an allyl ether and a bromo-substituent on the same naphthalene framework provides the opportunity for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as dihydronaphthofurans.

Electrochemical Cyclization-Carboxylation to Dihydronaphthofurans

Electrochemical methods offer a green and efficient alternative for inducing chemical reactions. In the context of this compound analogs, electrochemical reduction can initiate a cyclization cascade. The electrochemical reduction of the aryl bromide moiety would generate a naphthalene-based radical anion. This intermediate can then undergo an intramolecular cyclization by attacking the proximate allyl group.

While direct electrochemical cyclization-carboxylation of this compound has not been explicitly reported, related electrochemical carboxylations of allyl esters and aryl halides with CO₂ have been developed. princeton.edunih.govorganic-chemistry.org These reactions typically proceed via the electrochemical generation of a reactive intermediate that is subsequently trapped by carbon dioxide. For instance, palladium-catalyzed electrocarboxylation of allyl esters has been shown to produce carboxylic acids. princeton.edu It is conceivable that a similar strategy could be applied to this compound, where the electrochemically generated aryl radical or anion could cyclize onto the allyl group, and the resulting radical or anionic intermediate could be trapped by CO₂ to afford a dihydronaphthofuran carboxylic acid.

Radical Cyclization Pathways to Oxygen Heterocycles

Radical cyclizations are a powerful tool for the formation of cyclic compounds. For analogs of this compound, a radical can be generated at the aryl position via the homolytic cleavage of the carbon-bromine bond. This is often achieved using radical initiators such as AIBN in the presence of a reducing agent like tributyltin hydride. However, due to the toxicity of tin compounds, tin-free methods are increasingly favored. nih.govthieme-connect.de Visible-light photoredox catalysis has emerged as a mild and efficient way to initiate such radical cyclizations. nih.gov

The aryl radical generated from the bromo-naphthalene moiety can undergo an intramolecular 5-exo-trig cyclization onto the double bond of the allyl group, leading to the formation of a five-membered dihydronaphthofuran ring system. researchgate.net Subsequent trapping of the resulting alkyl radical by a hydrogen atom donor completes the cyclization process. The regioselectivity of the cyclization (5-exo vs. 6-endo) can be influenced by the reaction conditions and the substitution pattern of the substrate. researchgate.net

Recent research has demonstrated the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-(allyloxy)arylaldehydes to form chroman-4-one derivatives, highlighting the utility of radical cyclizations in synthesizing complex oxygen heterocycles. capes.gov.br

Lewis Acid-Mediated Cyclizations Involving Allyl Ethers

Lewis acids can be employed to mediate the cyclization of aryl allyl ethers. A prominent reaction in this category is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl aryl ether to an ortho-allyl phenol. wikipedia.org For this compound, a thermal or Lewis acid-catalyzed Claisen rearrangement would be expected to yield 1-allyl-6-bromo-2-naphthol. The use of bulky Lewis acids, such as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), has been shown to favor the para-Claisen rearrangement in certain systems.

Furthermore, Lewis acids can catalyze intramolecular additions of the ether oxygen to the double bond of the allyl group, or activate the double bond towards nucleophilic attack by the aromatic ring. While less common for simple allyl ethers, such cyclizations can be facilitated by appropriate substitution. Research on Lewis acid-mediated cyclizations has led to the synthesis of various heterocyclic structures, including spirocyclohexylindolines.

Table 2: Lewis Acid-Catalyzed Allenoate-Claisen Rearrangement This table showcases data from a related Lewis acid-catalyzed rearrangement to illustrate potential conditions and outcomes.

Lewis Acid (mol%) Allenoate Allylic Amine Solvent Temp. (°C) Yield (%) Diastereomeric Ratio (syn:anti) Ref.
AlCl₃ (10) Benzyl 2,3-pentadienoate (E)-Crotyl pyrrolidine CH₂Cl₂ 23 95 >98:2 princeton.edu
Cu(OTf)₂ (10) Benzyl 2,3-pentadienoate (E)-Crotyl pyrrolidine CH₂Cl₂ 23 81 >98:2 princeton.edu
Zn(OTf)₂ (10) Benzyl 2,3-pentadienoate (E)-Crotyl pyrrolidine CH₂Cl₂ 23 84 >98:2 princeton.edu

Metal-Catalyzed Transformations Involving this compound

The bromine atom on the naphthalene ring serves as a handle for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Processes for Carbon–Carbon and Carbon–Heteroatom Bond Formation

Copper-catalyzed reactions are attractive due to the low cost and toxicity of copper compared to other transition metals like palladium.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming carbon-heteroatom bonds. semanticscholar.orgorganic-chemistry.org The reaction of this compound with various nucleophiles such as amines, alcohols, or thiols in the presence of a copper catalyst and a base can lead to the corresponding substituted naphthalenes. The use of ligands, such as L-proline or N,N-dimethylglycine, can significantly accelerate these reactions and allow them to proceed under milder conditions. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is typically catalyzed by palladium, but copper(I) serves as a crucial co-catalyst. There has been increasing interest in developing copper-catalyzed, palladium-free Sonogashira-type couplings. nih.govresearchgate.net The reaction of this compound with a terminal alkyne in the presence of a suitable copper catalyst and base would yield the corresponding 6-alkynyl-2-(allyloxy)naphthalene.

Cyanation: The introduction of a nitrile group can be achieved through copper-catalyzed cyanation of aryl halides. Various cyanide sources can be employed, and the reaction conditions can be tuned to achieve high yields. This transformation would convert this compound into 2-(allyloxy)-6-cyanonaphthalene, a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.

Table 3: Asymmetric Copper-Catalyzed Sonogashira C(sp³)–C(sp) Coupling This table presents data from a copper-catalyzed Sonogashira reaction of racemic alkyl bromides with alkynes, demonstrating the potential for creating chiral centers.

Racemic Alkyl Bromide Alkyne Ligand Base Solvent Yield (%) ee (%) Ref.
1-Phenylethyl bromide Phenylacetylene L*13 Cs₂CO₃ Et₂O 98 94 princeton.edu
1-(4-Chlorophenyl)ethyl bromide Phenylacetylene L*13 Cs₂CO₃ Et₂O 96 94 princeton.edu
1-(4-Methoxyphenyl)ethyl bromide Phenylacetylene L*13 Cs₂CO₃ Et₂O 84 97 princeton.edu

Nickel-Catalyzed Reactions and Detailed Mechanistic Studies

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often providing distinct reactivity compared to palladium. squarespace.com For substrates like this compound, nickel catalysts can facilitate the activation of the C-Br bond, a process that is central to numerous bond-forming reactions. The unique properties of nickel, such as its smaller atomic radius and the accessibility of various oxidation states [Ni(0) to Ni(IV)], allow it to participate in diverse catalytic cycles. squarespace.comresearchgate.net

Mechanistic investigations reveal that nickel-catalyzed cross-couplings can proceed through multiple pathways. While the classical Ni(0)/Ni(II) two-electron pathway involving oxidative addition, transmetalation, and reductive elimination is common, nickel is also highly capable of engaging in single-electron transfer (SET) pathways. squarespace.com These radical mechanisms, often involving Ni(I) and Ni(III) open-shell intermediates, are particularly prevalent in the coupling of alkyl electrophiles but are also relevant for aryl halides. squarespace.comresearchgate.net

In a typical cross-coupling reaction involving this compound, a Ni(0) complex, often stabilized by ligands such as bipyridine or phosphines, would initiate the cycle by undergoing oxidative addition into the C-Br bond. rsc.orgnih.gov This step is often rate-determining and forms an arylnickel(II) intermediate, (L)nNi(Ar)(Br), where Ar is the 2-(allyloxy)naphthalen-6-yl group. Subsequent transmetalation with a suitable coupling partner (e.g., an organoboron or organozinc reagent) followed by reductive elimination would yield the cross-coupled product and regenerate the Ni(0) catalyst.

The choice of ligand is critical in modulating the catalyst's reactivity and stability. For instance, in dual catalytic systems involving both nickel and palladium, bidentate nitrogen-based ligands like bipyridine are often employed for the nickel component to promote the selective activation of aryl bromides over other functionalities like aryl triflates. nih.govwisc.edu

Table 1: Representative Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Bromides This table presents generalized conditions based on common nickel-catalyzed cross-coupling reactions applicable to substrates like this compound.

ComponentExamplePurpose
Nickel Precatalyst NiCl₂(dppp), Ni(COD)₂Source of the active Ni(0) catalyst
Ligand 2,2'-Bipyridine (bpy), Phosphines (e.g., PCy₃)Stabilizes the nickel center, modulates reactivity
Coupling Partner Arylboronic acids, Organozinc reagentsSource of the nucleophilic group
Base/Additive K₃PO₄, Cs₂CO₃Promotes transmetalation
Solvent Dioxane, Toluene, DMFReaction medium

Palladium-Catalyzed Allylic Functionalization Reactions

While the aryl bromide of this compound is a handle for cross-coupling, the allyloxy group provides an opportunity for palladium-catalyzed allylic functionalization. These reactions typically proceed via the formation of a π-allylpalladium intermediate, a cornerstone of palladium chemistry. nih.govcapes.gov.br The process is initiated by the coordination of the Pd(0) catalyst to the double bond of the allyl group, followed by oxidative addition, which cleaves the C-O bond to form a cationic [Pd(II)(π-allyl)] complex and a phenoxide leaving group. ucla.edu

This electrophilic palladium intermediate is then susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The versatility of this chemistry allows for the introduction of various functionalities at the allylic position. ucla.edu The regioselectivity of the nucleophilic attack is influenced by the nature of the ligands on the palladium and the electronics of the nucleophile.

For example, in a palladium-catalyzed allylic substitution, a soft nucleophile would add to the [Pd(II)(π-allyl)] complex derived from this compound. The reaction is rendered catalytic by the subsequent reductive elimination that releases the functionalized product and regenerates the Pd(0) catalyst. organic-chemistry.org The development of asymmetric versions of these reactions, using chiral ligands, allows for the enantioselective synthesis of valuable chiral building blocks. ucla.edursc.org

Table 2: General Scheme for Palladium-Catalyzed Allylic Substitution This table outlines the key steps and intermediates in the catalytic cycle for the functionalization of an allyloxy group.

StepDescriptionIntermediate
1. Ligand Exchange Pd(0) precatalyst sheds ligands to form the active catalyst.L₂Pd(0)
2. Oxidative Addition The active Pd(0) catalyst coordinates to the allyl group and cleaves the C-O bond.[L₂Pd(II)(π-allyl)]⁺[ArO]⁻
3. Nucleophilic Attack A nucleophile (Nu⁻) attacks the π-allyl complex.Allyl-Nu + L₂Pd(0)
4. Product Formation The new C-Nu bond is formed, and the Pd(0) catalyst is regenerated.Functionalized naphthalene derivative

Radical Chemistry and Electron Transfer Pathways in this compound Systems

Beyond classical two-electron pathways, radical and electron transfer mechanisms play a significant role in the reactivity of compounds like this compound, particularly in transition metal-catalyzed reactions.

Aryl Radical Intermediates in Cross-Coupling Reactions

In nickel-catalyzed cross-coupling reactions, the formation of aryl radical intermediates via single-electron transfer (SET) mechanisms is a well-documented alternative to the concerted oxidative addition pathway. squarespace.com The reaction of an electron-rich, low-valent nickel complex, such as Ni(0) or Ni(I), with this compound can lead to the transfer of a single electron to the aryl bromide. This results in the formation of a radical anion, which then fragments to release a bromide ion and the corresponding 2-(allyloxy)naphthalen-6-yl aryl radical.

This aryl radical can then recombine with a Ni(I) or Ni(II) species to form the key arylnickel(II) intermediate, which then proceeds through the catalytic cycle. rsc.org The involvement of radical intermediates is often invoked to explain the unique reactivity and selectivity observed in nickel catalysis, such as its ability to couple with C(sp³)-hybridized partners and its tolerance of a wider range of functional groups compared to palladium. researchgate.netrsc.org In dual catalytic systems, such as Ni/Pd-catalyzed cross-electrophile coupling, the nickel catalyst preferentially reacts with the aryl bromide to form a transient and highly reactive aryl-nickel intermediate, which is consistent with a radical pathway. nih.govwisc.edu

Probing Reaction Mechanisms with Radical Clocks

To experimentally verify the involvement of radical intermediates, chemists often employ "radical clocks". wikipedia.org A radical clock is a molecule that contains a radical precursor which, upon forming a radical, undergoes a predictable unimolecular rearrangement at a known rate. wikipedia.orgillinois.edu By running a reaction in the presence of a radical clock, one can determine if a radical intermediate is generated by observing the ratio of unrearranged to rearranged products. illinois.edu

In the context of reactions involving this compound, a radical clock experiment could be designed to probe the mechanism of a cross-coupling reaction. For instance, instead of using this compound itself, a modified substrate could be synthesized where the allyl group is replaced by a known radical clock, such as a 5-hexenyl group (e.g., 6-bromo-2-(hex-5-en-1-yloxy)naphthalene). If the reaction proceeds via an aryl radical, this radical could potentially be trapped intramolecularly by the hexenyl group, leading to cyclized products (cyclopentylmethyl radical). wikipedia.orgresearchgate.net The detection of these cyclized products would provide strong evidence for a radical mechanism. The rate of the clock reaction (cyclization) relative to the rate of the desired bimolecular trapping (cross-coupling) can provide kinetic insights into the lifetime of the radical intermediate. wikipedia.org

Theoretical and Computational Chemistry Approaches to 2 Allyloxy 6 Bromonaphthalene Systems

Electronic Structure and Photophysical Property Calculations

The electronic and photophysical properties of a molecule are dictated by the arrangement of its electrons and how they respond to light. The presence of the naphthalene (B1677914) core, an electron-donating allyloxy group, and an electron-withdrawing bromine atom suggests complex electronic behavior worthy of computational investigation.

Time-Dependent Density Functional Theory (TDDFT) is a workhorse of computational chemistry for studying the excited states of molecules. It is particularly useful for predicting absorption and emission spectra, and for understanding luminescence phenomena like fluorescence and phosphorescence.

For 2-(allyloxy)-6-bromonaphthalene, TDDFT calculations would be instrumental in predicting the energies of its lowest singlet (S₁) and triplet (T₁) excited states. The nature of these excited states—whether they are localized on the naphthalene ring (π-π), involve the oxygen atom (n-π), or have charge-transfer character—could be determined. This information is crucial for understanding its potential as a luminophore.

The heavy bromine atom is expected to enhance intersystem crossing (ISC)—the process of transitioning from a singlet to a triplet state—due to the heavy-atom effect. TDDFT can help quantify the energies of the relevant singlet and triplet states, providing a basis for predicting the efficiency of phosphorescence. In related systems, TDDFT has been successfully used to probe the spin-orbit coupling that governs these transitions. mdpi.com

Table 1: Hypothetical TDDFT-Calculated Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Oscillator Strength (f)Dominant Character
S₀ → S₁3.850.12π-π
S₀ → S₂4.200.05π-π
S₀ → T₁2.950.00π-π
S₀ → T₂3.500.00π-π

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic compounds.

Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. scilit.com This interaction is responsible for formally "spin-forbidden" processes like phosphorescence. The magnitude of SOC is significantly larger for heavier elements, which is why the bromine atom in this compound is critical to its photophysical properties. aip.org

Computational methods can calculate the spin-orbit coupling constants (SOCs) between different electronic states, such as between the first excited singlet state (S₁) and triplet states (e.g., T₁). chemrxiv.org A large SOC value between S₁ and T₁ would indicate a high probability of intersystem crossing, suggesting that the molecule might be a candidate for applications in areas like organic light-emitting diodes (OLEDs) or photodynamic therapy, where triplet states play a key role. Calculations on naphthalene itself have shown the importance of σ-π interactions in determining its radiative triplet lifetime. dtic.mil The presence of both the ether linkage and the bromine atom would introduce new pathways for spin-orbit coupling compared to the parent naphthalene.

Table 2: Illustrative Spin-Orbit Coupling Constants (SOCs) for Transitions in a Bromonaphthalene System

Interacting StatesSOC (cm⁻¹)Predicted Outcome
S₁ ↔ T₁50-100Efficient Intersystem Crossing, Potential for Phosphorescence
S₁ ↔ T₂5-15Less Efficient Intersystem Crossing
S₂ ↔ T₁1-5Minor Intersystem Crossing Pathway

Note: These values are illustrative and based on typical ranges observed for brominated aromatic hydrocarbons.

Mechanistic Elucidation through Computational Modeling

One of the most significant reactions of allyloxy-aromatic compounds is the Claisen rearrangement, a nsf.govnsf.gov-sigmatropic rearrangement that occurs upon heating. scirp.org In the case of this compound, this would involve the migration of the allyl group from the oxygen atom to the C1 position of the naphthalene ring.

Computational modeling, using methods like Density Functional Theory (DFT), can be used to map out the potential energy surface of this reaction. nsf.govnih.gov This allows for the determination of:

Transition State Geometry: The precise arrangement of atoms at the peak of the energy barrier.

Activation Energy: The energy required to initiate the rearrangement, which dictates the reaction rate.

Studies on similar systems, such as the Claisen rearrangement of other allyl naphthyl ethers, have shown that the reaction proceeds through a cyclic transition state. scirp.orgrsc.org Computational models for this compound would likely show a similar concerted mechanism. The electronic influence of the bromine atom at the 6-position could also be quantified, determining whether it accelerates or decelerates the reaction compared to unsubstituted allyloxynaphthalene.

Conformational Analysis and Molecular Dynamics Simulations

The flexible allyloxy side chain of this compound can adopt various conformations due to rotation around the C-O and C-C single bonds. These different conformations can have distinct energies and may influence the molecule's reactivity and its interactions with its environment.

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers for rotation between them. researchgate.net This is important because the initial conformation of the molecule can affect the feasibility of subsequent reactions, such as the Claisen rearrangement, which requires a specific spatial arrangement of the allyl group relative to the naphthalene ring.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. nih.govnih.gov By simulating the motion of the atoms at a given temperature, MD can reveal:

The preferred conformations in different solvents.

The flexibility of the allyloxy chain.

Intermolecular interactions in condensed phases, such as aggregation behavior. nih.gov

For a molecule with a flexible side chain, understanding its conformational landscape and dynamics is crucial for a complete picture of its chemical behavior. researchgate.netescholarship.org

While direct computational studies on this compound are not abundant, the application of established theoretical methods provides a powerful lens through which to understand its properties. TDDFT and SOC calculations can illuminate its photophysical potential, highlighting the role of the bromine atom in promoting spin-forbidden processes. Mechanistic modeling can detail its reactivity, particularly in the context of the Claisen rearrangement. Finally, conformational analysis and molecular dynamics simulations can describe the molecule's structural flexibility and dynamic behavior. Together, these computational approaches form a comprehensive strategy for characterizing this and other complex organic molecules.

Applications of 2 Allyloxy 6 Bromonaphthalene and Its Derivatives in Advanced Materials

Organic Phosphorescent Scintillators and Radioluminescence

Organic scintillators are materials that emit light upon exposure to ionizing radiation, playing a crucial role in radiation detection and medical imaging. The development of organic phosphorescent scintillators that can be excited by X-rays represents a significant advancement, and 2-(Allyloxy)-6-bromonaphthalene has been instrumental in this field.

Design Principles for X-ray-Excited Organic Phosphorescent Polymers

A key strategy for creating X-ray-excited organic phosphorescent scintillators involves the copolymerization of bromine-substituted chromophores with acrylic acid. This approach has been shown to yield amorphous copolymers with efficient X-ray responsibility and high phosphorescence quantum yields, reaching up to 51.4% under ambient conditions. The versatility of this design principle allows for the generation of multicolor radioluminescence, spanning from green to orange-red, by modifying the chromophore. These polymeric scintillators have demonstrated potential in X-ray radiography applications. rsc.org

Impact of Heavy Atom Incorporation on Luminescence Properties

The presence of a heavy atom, such as bromine, in the molecular structure is critical for enhancing phosphorescence. This "heavy atom effect" promotes intersystem crossing, the process where an excited molecule transitions from a singlet state to a triplet state, from which phosphorescence occurs. In the context of this compound, the bromine atom significantly increases the probability of this transition, leading to efficient room-temperature phosphorescence.

Studies on various organic molecules have consistently shown that the incorporation of bromine atoms accelerates spin-forbidden transitions, which is essential for achieving high phosphorescence quantum yields. rsc.orgacs.org For instance, the introduction of bromine onto molecules with thermally activated delayed fluorescence has been demonstrated to enhance the reverse intersystem crossing rate, thereby improving the utilization of excitons. capes.gov.br The heavy atom effect is a fundamental principle that underpins the performance of phosphorescent materials derived from this compound. rsc.orgacs.orgcapes.gov.brcapes.gov.bracs.org

Low Dielectric Constant Polymer Materials

In the microelectronics industry, there is a continuous demand for materials with low dielectric constants to reduce signal delay, crosstalk, and power consumption in integrated circuits. The molecular structure of this compound, with its bulky naphthalene (B1677914) group, makes it a promising candidate for the synthesis of low-k polymer materials.

Synthesis of Mesogenic Naphthalene-Based Monomers for Low Dielectric Polymers

Research has shown that polyimides and poly(ester-imide)s containing naphthalene units exhibit significantly lower dielectric constants compared to their counterparts without this bulky group. nih.govacs.orgacs.org For example, the introduction of a naphthalene-based monomer into a poly(ester-imide) system has been shown to increase the molar free volume, leading to a reduction in the dielectric constant. nih.govacs.orgacs.org While direct synthesis of low dielectric polymers from this compound is not extensively documented, its structural features align with the design principles for low-k materials. The naphthalene core provides the necessary bulk to increase free volume and lower the dielectric constant.

Polymer SystemDielectric Constant (Dk)Reference
Polyimide with naphthalene side groups2.7 d-nb.info
Naphthalene-based Poly(ester-imide) (PEI-NPDA-100)2.90 nih.govacs.org
Poly(norbornene imide)2.31 atlantis-press.com

Hydrosilylation Reactions in Polymer Network Formation

The allyloxy group in this compound provides a reactive site for cross-linking, which is essential for creating stable polymer networks with desirable mechanical and thermal properties. Hydrosilylation, the addition of a silicon-hydride bond across the double bond of the allyl group, is a common and efficient method for forming such networks. This reaction is typically catalyzed by a platinum complex and proceeds with high yield and selectivity.

While specific examples of hydrosilylation with this compound are not prevalent in the literature, the reaction is a standard technique in polymer chemistry for cross-linking allylated monomers. This method would allow for the creation of a three-dimensional network structure, further enhancing the thermal stability and mechanical integrity of the resulting low-dielectric material.

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers are synthetic materials designed to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of the target molecule (the template), which is subsequently removed to leave behind cavities that are complementary in size, shape, and chemical functionality.

While the direct use of this compound as a template or functional monomer in MIPs has not been explicitly reported, the principles of molecular imprinting have been successfully applied to closely related naphthalene derivatives. atlantis-press.comresearchgate.netrsc.org For instance, MIPs have been synthesized for the selective recognition of naphthalene and naphthol. atlantis-press.comresearchgate.net In these cases, the naphthalene-based template directs the arrangement of functional monomers, creating binding sites that can selectively rebind the target molecule from a complex mixture.

Given the structural similarity, it is conceivable that this compound could serve as a template for the creation of MIPs capable of selectively recognizing other brominated aromatic compounds or molecules with similar structural features. The naphthalene core would define the shape of the imprinted cavity, while the bromine and allyloxy substituents could provide specific interaction points for the functional monomers, leading to enhanced selectivity.

Template MoleculeApplication of MIPReference
NaphtholSelective recognition and binding of naphthalene atlantis-press.comresearchgate.net
PhenanthreneSelective recognition of polycyclic aromatic hydrocarbons in aqueous media rsc.org
Various enantiomersEnantioselective recognition nih.gov

Naphthalene Derivatives as Functional Monomers in MIPs

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have tailor-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule, known as the template. nih.govresearchgate.net This "molecular lock and key" approach allows for the creation of materials with high selectivity and affinity, mimicking natural receptors like antibodies. nih.govresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix. nih.gov

Functional monomers are a critical component in this process, as they interact with the template molecule through covalent or non-covalent bonds to form a complex before polymerization. lu.se The nature of the functional monomer directly influences the selectivity and binding strength of the resulting MIP. nih.gov Naphthalene derivatives, owing to their rigid structure and potential for various functional group substitutions, can serve as effective functional monomers. The naphthalene core can provide a defined structural backbone for the binding site, while appended functional groups can establish specific interactions (e.g., hydrogen bonding, π-π stacking, electrostatic interactions) with the template molecule.

While MIPs are often synthesized using a single type of functional monomer, recent developments have shown that using two or more different monomers can enhance the performance of the resulting polymer. nih.gov This dual-functional monomer approach allows for the creation of more sophisticated binding sites capable of multiple interaction points with the template, thereby improving selectivity and binding affinity. nih.gov

Table 1: Key Components and Concepts in Molecular Imprinting

Component/ConceptDescriptionRole in MIP Synthesis
Template The target molecule around which the polymer is formed.Determines the shape, size, and chemical functionality of the binding site. nih.gov
Functional Monomer A polymerizable molecule that interacts with the template.Forms a pre-polymerization complex with the template, creating the recognition properties of the MIP. lu.se
Cross-linker A molecule that connects polymer chains.Provides mechanical stability and maintains the structure of the imprinted cavities. nih.gov
Molecular Imprinting The technique of creating template-specific cavities in a polymer matrix.Results in synthetic polymers with high selectivity for the target molecule. researchgate.net

Design and Characterization of Selective Binding Sites

The design of selective binding sites in MIPs is a meticulous process that begins with the selection of an appropriate functional monomer. lu.se Computational modeling, such as density functional theory (DFT), is often employed to predict the stability of the complex formed between the template and the functional monomer. lu.se This allows researchers to screen potential monomers and select the one that will provide the strongest and most specific interactions with the target analyte. nih.gov For instance, a functional monomer with a hydrogen bond donor/acceptor group would be chosen for a template molecule that can participate in hydrogen bonding. lu.se

Once the MIP is synthesized, its chemical structure and physical properties are thoroughly characterized. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) are used to confirm the incorporation of the functional monomer into the polymer network. nih.gov The morphology and surface features of the polymer particles are often examined using scanning electron microscopy (SEM). nih.gov Thermal stability is assessed through thermogravimetric analysis (TGA), which provides information on the degradation temperature of the polymer. nih.gov

The performance of the MIP is evaluated by its ability to selectively bind the target template molecule. Binding experiments are conducted to determine the adsorption capacity, kinetics, and selectivity of the polymer. nih.gov The selectivity is often tested by comparing the MIP's binding affinity for the template to its affinity for structurally similar analogue molecules. nih.gov A high imprinting factor, which is the ratio of the template binding by the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template, indicates successful creation of selective binding sites. nih.gov The reusability of the MIP is also a critical factor, and studies often include multiple adsorption-desorption cycles to assess the stability and longevity of the material. nih.gov

Role as Building Blocks for Complex Fused Heterocyclic Architectures

The allyloxy and bromo functionalities of this compound make it a versatile starting material for the synthesis of complex, multi-ring systems, including dihydronaphthofurans and precursors for covalent organic frameworks.

Synthesis of Dihydronaphthofurans

Dihydronaphthofurans are a class of heterocyclic compounds with a furan (B31954) ring fused to a naphthalene system. These structures are of significant interest due to their presence in various natural products and their potential biological activities. The synthesis of dihydronaphthofurans can be achieved from 2-(allyloxy)naphthalene derivatives through intramolecular cyclization reactions.

One strategy involves the allylation of 6-bromo-2-hydroxynaphthalene to yield this compound, which then undergoes a Claisen rearrangement at high temperatures to form a 1-allyl-2-naphthol intermediate. nih.gov This intermediate can be further elaborated through a series of steps, including ozonolysis, reduction, and intramolecular dehydration, to furnish the dihydronaphthofuran core. nih.gov

Another approach is the direct cyclization of an allyloxynaphthalene derivative. For example, the electrochemical reduction of 2-(allyloxy)-1-bromonaphthalene in the presence of carbon dioxide can lead to the formation of dihydronaphthofuran derivatives through an intramolecular cyclization-carboxylation reaction. nih.gov Additionally, iodocyclization of ortho-allylnaphthols using molecular iodine is an efficient method for synthesizing iodomethyl-substituted dihydronaphthofurans. nih.gov

Table 2: Selected Synthetic Routes to Dihydronaphthofurans

Starting Material PrecursorKey ReactionProduct TypeReference
6-Bromo-2-hydroxynaphthaleneAllylation followed by Claisen rearrangement and subsequent cyclization1,2-Dihydronaphtho[2,1-b]furan nih.gov
2-(Allyloxy)-1-bromonaphthaleneElectrochemical reduction with CO2Carboxylated dihydronaphthofurans nih.gov
Ortho-allylnaphtholIodocyclization with molecular iodineIodomethyl-dihydronaphthofuran nih.gov

Development of Chromenoquinoline-Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net Their ordered pore structures and high surface areas make them promising materials for applications in gas storage, separation, and catalysis. researchgate.netescholarship.org The stability of the linkages within the COF structure is crucial for their practical application, especially in harsh chemical environments. escholarship.orgresearchgate.net

While many COFs are based on reversible bond formation, recent research has focused on developing more robust frameworks. One strategy involves the postsynthetic modification of an initial framework. For example, chemically stable chromenoquinoline-based COFs have been constructed by the postsynthetic conversion of less stable imine-linked COFs. researchgate.net This transformation is achieved through an intramolecular Povarov reaction, which converts an imine linkage and a nearby alkyne group into a rigid and stable quinoline (B57606) ring system. researchgate.net This not only enhances the chemical stability of the framework towards acids, bases, and redox reagents but also increases the π-conjugation of the system. researchgate.net

Derivatives of this compound can be envisioned as potential building blocks for such advanced materials. By functionalizing the naphthalene core with appropriate reactive groups (e.g., amines, aldehydes, or alkynes), it could be incorporated as a monomer in the initial synthesis of a COF. The inherent rigidity of the naphthalene unit would contribute to the formation of an ordered framework. Subsequent intramolecular reactions, potentially involving the allyl group or a derivative thereof, could then be used to create highly stable, fused heterocyclic linkages within the final COF structure, leading to materials with enhanced stability and tailored functionalities. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Allyloxy 6 Bromonaphthalene and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy of 2-(Allyloxy)-6-bromonaphthalene reveals a distinct set of signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, displaying a complex pattern of signals arising from the six protons on the naphthalene (B1677914) ring system. The presence of two different substituents, an allyloxy group and a bromine atom, at positions 2 and 6 respectively, breaks the symmetry of the naphthalene core, leading to unique chemical shifts for each aromatic proton.

The protons on the allyloxy group also give rise to characteristic signals. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are typically observed as a doublet, deshielded due to the electronegativity of the oxygen. The vinylic protons of the allyl group exhibit a more complex splitting pattern, with the internal proton showing a multiplet due to coupling with both the terminal protons and the methylene protons. The terminal vinylic protons appear as two distinct signals, a doublet of doublets, due to geminal and cis/trans coupling.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H7.0 - 8.0m
-O-CH₂- (Allyl)4.6 - 4.8d
-CH= (Allyl)5.9 - 6.2m
=CH₂ (Allyl, trans)5.4 - 5.6dd
=CH₂ (Allyl, cis)5.2 - 5.4dd

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides invaluable information about the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The ten carbons of the naphthalene ring system give rise to signals in the aromatic region (typically 110-160 ppm). The carbon atom bearing the bromine (C-6) is expected to be shifted to a higher field (lower ppm value) compared to the corresponding carbon in unsubstituted naphthalene, due to the heavy atom effect of bromine. Conversely, the carbon atom attached to the oxygen of the allyloxy group (C-2) will be significantly deshielded and appear at a lower field.

The three carbons of the allyl group will also have characteristic chemical shifts. The methylene carbon (-O-CH₂-) will be found in the range of 60-70 ppm, while the vinylic carbons will appear further downfield, typically between 115 and 135 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Naphthalene C-Br115 - 120
Naphthalene C-O155 - 160
Other Aromatic C110 - 135
-O-CH₂- (Allyl)68 - 72
-CH= (Allyl)130 - 135
=CH₂ (Allyl)115 - 120

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Advanced Multi-Dimensional NMR Techniques (e.g., 2D NMR, Coupling Constants)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would show correlations between adjacent aromatic protons, as well as the coupling network within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across the molecule, for instance, by showing a correlation between the methylene protons of the allyl group and the C-2 carbon of the naphthalene ring.

Coupling Constants (J-values): The magnitude of the coupling constants between protons provides valuable information about their spatial relationship. For the aromatic protons, the J-values can help distinguish between ortho, meta, and para couplings, aiding in the complete assignment of the aromatic region.

The synthesis of this compound has been reported, with its structure confirmed by NMR spectroscopy, although the detailed spectral data was not published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₃H₁₁BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Expected HRMS Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺278.0044279.9994
[M+H]⁺279.0122281.0072

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound and its potential reaction products. In a GC-MS experiment, the compound would first be separated from any impurities before being introduced into the mass spectrometer.

The mass spectrum obtained from GC-MS would show the molecular ion peak and a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Key fragmentation pathways for this compound would likely include:

Loss of the allyl group: Cleavage of the ether bond could result in a fragment corresponding to the 6-bromonaphthoxy radical cation or the allyl cation.

Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead to a significant peak corresponding to the allyloxynaphthalene cation.

Rearrangement and subsequent fragmentation: Claisen rearrangement, a common reaction for allyl aryl ethers upon heating (which can occur in the GC inlet or the MS ion source), could lead to the formation of 1-allyl-6-bromo-2-naphthol, which would then fragment further.

A detailed analysis of these fragments would provide conclusive evidence for the structure of this compound.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is accomplished using X-ray diffraction (XRD) crystallography. This powerful analytical technique provides invaluable data on bond lengths, bond angles, and crystal packing. However, a review of publicly accessible crystallographic databases and the scientific literature indicates that a single-crystal XRD structure for this compound has not yet been reported.

In the absence of direct experimental data for this compound, we can infer expected structural parameters based on the known crystal structures of related naphthalene derivatives. For instance, studies on various brominated naphthalene compounds reveal key structural motifs that are anticipated to be present in the title compound. The naphthalene core is expected to be essentially planar. The carbon-bromine (C-Br) bond length and the geometry of the allyloxy group would be of particular interest for a complete structural description.

Below is a table outlining the expected crystallographic parameters for this compound, based on typical values for similar organic compounds. It is crucial to emphasize that these are predictive values and await experimental verification.

Crystal ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Common for similar organics)
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Z (molecules/unit cell)4

Note: These values are estimations and require experimental validation through single-crystal X-ray diffraction analysis.

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the naphthalene ring system, the ether linkage, the vinyl group of the allyl moiety, and the carbon-bromine bond.

The key expected vibrational assignments for this compound are summarized in the table below.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchingAromatic & Vinylic
~2950-2850C-H stretchingAliphatic (Allyl CH₂)
~1640C=C stretchingVinylic
~1600, 1500, 1450C=C stretchingAromatic Ring
~1250C-O-C asymmetric stretchingAryl-Alkyl Ether
~1050C-O-C symmetric stretchingAryl-Alkyl Ether
~990, 910=C-H bending (out-of-plane)Vinylic
~850-800C-H bending (out-of-plane)Substituted Naphthalene
~600-500C-Br stretchingAryl Bromide

Q & A

Q. What are the optimal synthetic conditions for 2-(allyloxy)-6-bromonaphthalene?

The compound is typically synthesized via nucleophilic substitution. A validated method involves reacting 6-bromo-2-naphthol with allyl bromide in the presence of KOH (1.5–2.5 equivalents) in DMF at room temperature for 5 hours, achieving an 81.2% yield. Key steps include:

  • Base selection : KOH ensures deprotonation of the phenolic hydroxyl group.
  • Solvent : DMF enhances reaction efficiency due to its polar aprotic nature.
  • Purification : Crude product is isolated via extraction with ethyl acetate, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure .

Q. How is the purity and structure of this compound confirmed experimentally?

Structural validation relies on:

  • ¹H NMR : Peaks at δ 7.66–7.54 (m, 4H, aromatic protons), δ 6.22–6.06 (m, 1H, allyl CH), and δ 4.63 (d, 2H, allyl CH₂).
  • ¹³C NMR : Signals at δ 158.21 (C-O), δ 133.96 (C-Br), and δ 68.93 (allyl CH₂).
  • Mass spectrometry (MS) : Molecular ion peak aligns with the theoretical molecular weight (C₁₃H₁₁BrO, 263.14 g/mol). Purity is assessed via TLC (n-hexane:ethyl acetate, 9:1) .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use sealed goggles, nitrile gloves, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., allyl bromide).
  • Storage : Keep in a cool, dry place away from oxidizing agents. Brominated compounds may release toxic fumes under heat .

Advanced Research Questions

Q. How does the allyloxy group influence reactivity in subsequent transformations (e.g., cross-metathesis or cyclization)?

The allyloxy moiety serves as a versatile handle for:

  • Ring-closing metathesis (RCM) : Facilitates macrocycle formation using Grubbs catalysts, as demonstrated in flavone derivatives (e.g., 10-membered di-oxa-carbocyclic systems).
  • Cross-metathesis (CM) : Enables coupling with electron-deficient alkenes (e.g., acrylates) for functionalized intermediates. Reaction efficiency depends on steric hindrance and electronic effects of the naphthalene backbone .

Q. What competing reaction pathways arise during synthesis, and how are they mitigated?

Common challenges include:

  • Allyl bromide hydrolysis : Minimized by using anhydrous DMF and controlled reaction temperatures.
  • Byproduct formation : Over-alkylation is avoided by stoichiometric control of allyl bromide (1.2 equivalents).
  • Base sensitivity : KOH may degrade DMF at elevated temperatures; room-temperature conditions are preferred .

Q. How do spectroscopic techniques resolve structural ambiguities in derivatives?

Advanced methods include:

  • 2D NMR (COSY, HSQC) : Maps coupling between allyl protons and aromatic systems.
  • X-ray crystallography : Resolves regioselectivity in brominated positions (e.g., distinguishing 6-bromo from 7-bromo isomers).
  • High-resolution MS (HRMS) : Confirms exact mass for complex derivatives .

Q. What strategies optimize selectivity in catalytic reactions involving this compound?

  • Catalyst tuning : Ru-based catalysts (e.g., Grubbs II) improve selectivity in RCM by reducing side reactions.
  • Solvent effects : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over intermolecular dimerization.
  • Temperature control : Lower temperatures (e.g., 40°C) enhance kinetic control in CM .

Data Contradictions and Methodological Considerations

Q. Why do different protocols recommend varying bases (KOH vs. K₂CO₃) for synthesis?

  • KOH : Higher basicity ensures complete deprotonation of phenolic -OH but risks side reactions (e.g., DMF degradation).
  • K₂CO₃ : Milder base, suitable for heat-sensitive substrates but may require longer reaction times. Choice depends on substrate stability and reaction scale .

Q. How do steric effects of the naphthalene ring impact reaction kinetics?

The planar naphthalene system reduces steric hindrance, allowing efficient allyl group attachment. However, bromine at the 6-position introduces slight electronic withdrawal, slowing nucleophilic substitution compared to non-brominated analogs .

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2-(Allyloxy)-6-bromonaphthalene
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2-(Allyloxy)-6-bromonaphthalene

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